Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate
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Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a butyrate ester group attached to a 3-fluoro-4-methylphenyl group . The presence of the fluorine atom could introduce interesting properties, as fluorine is highly electronegative.Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the fluorine atom could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ester group would likely make it polar and potentially soluble in polar solvents . The fluorine atom could also influence its properties, as fluorine is highly electronegative.Scientific Research Applications
Chemical Structure Analysis : A study by Köysal et al. (2005) examined the structures of N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, highlighting the geometric parameters and intermolecular interactions in such compounds (Köysal et al., 2005).
Intermediate in Pharmaceutical Synthesis : Hao Zhi-hui (2007) discussed the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the antiobesity agent rimonabant (Hao Zhi-hui, 2007).
Enantioselective Hydrogenation in Ionic Liquid Systems : Starodubtseva et al. (2004) investigated the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems, noting the high level of asymmetric induction and the recyclability of the catalyst (Starodubtseva et al., 2004).
Biosynthesis in Fermentation : Fagan et al. (1981) demonstrated the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries using Ethyl 4-oxobutyrate-2-14 C, elucidating pathways for their formation (Fagan et al., 1981).
Antimicrobial Evaluation : Kucukguzel et al. (1999) synthesized and evaluated the antimicrobial properties of ethyl 2-arylhydrazono-3-oxobutyrates, exploring their effectiveness against various bacterial strains (Kucukguzel et al., 1999).
Synthesis in Multi-Component Reactions : Xu et al. (2015) discussed the efficient synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives from ethyl 2-fluoroacetoacetate, showcasing the versatility in chemical synthesis (Xu et al., 2015).
properties
IUPAC Name |
ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVFHPYTOIXPHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645591 |
Source
|
Record name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898752-55-1 |
Source
|
Record name | Ethyl 3-fluoro-4-methyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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